Isoboonein acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

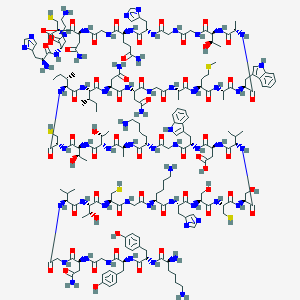

The synthesis of isoboonein acetate, an iridoid lactone, has been accomplished through enantioselective total synthesis starting from (-)-dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This process was synthesized by a diastereoselective Diels-Alder reaction of dimethyl fumarate with cyclopentadiene, showcasing the intricate steps involved in its chemical synthesis (Tada et al., 1998).

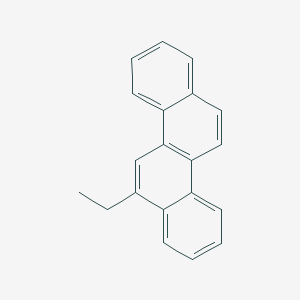

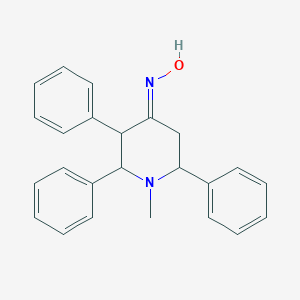

Molecular Structure Analysis

The molecular structure of isoboonein acetate, characterized by its unique iridoid framework, plays a crucial role in its chemical behavior and properties. While specific studies on its molecular structure analysis were not identified in the provided research, the synthesis process hints at the complexity and specificity of its structural configuration.

Chemical Reactions and Properties

Isoboonein acetate's chemical reactivity and properties can be inferred from studies on similar acetate compounds. For example, studies on the hydrative rearrangement of 1,1-diethynylcarbinol acetates to functionalized cyclopentenones and allenones highlight the potential for complex chemical transformations involving acetate compounds under specific catalytic conditions (Oh & Karmakar, 2009).

科学的研究の応用

-

Chemical Synthesis

- Field : Organic & Biomolecular Chemistry .

- Application : Isoboonein is one of several iridolactones that have been synthesized in the lab . The synthetic strategy features a diastereoselective intramolecular Pauson–Khand reaction (IPKR) to construct the iridoid framework followed by some strategic synthetic manipulations .

- Methods : The synthesis involves an intramolecular Pauson–Khand reaction (IPKR) to construct the iridoid framework, followed by some strategic synthetic manipulations .

- Results : This approach has led to the total syntheses of several iridolactones such as (±)-boschnialactone, (±)-7- epi -boschnialactone, (±)-teucriumlactone, (±)-iridomyrmecin, (±)-isoboonein, (±)-7- epi -argyol, (±)-scabrol A, (±)-7- epi -scabrol A, and (±)-patriscabrol .

-

Pharmacology and Biosynthesis

- Field : Pharmacology .

- Application : Iridoids like Isoboonein have potential health benefit effects and versatile pharmacological activities . They have been used as starting materials for regioselective and stereoselective synthesis of potential bioactive alkaloids, prostaglandin analogues and other bioactive natural products .

- Methods : The presence of oxygenated substituents in the cyclopentane ring of iridoids, several groups have been used these compounds as starting materials for regioselective and stereoselective synthesis .

- Results : The synthetic studies on iridoids and secoiridoids are based on stereo- and region-selective strategies .

-

Anti-Inflammatory Activity

- Field : Pharmacology .

- Application : Isoboonein has been shown to have antibacterial and antitumor activity in previous studies, while anti-inflammatory activity is still unknown .

- Methods : The preliminary anti-inflammatory activity of isoboonein was investigated by testing NO inhibition ability .

- Results : The results of this study are not specified in the source .

-

Natural Product Research

- Field : Natural Product Chemistry .

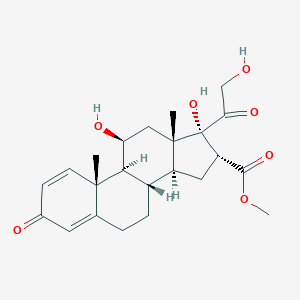

- Application : Isoboonein acetate is a natural product isolated from the herbs of Rauvolfia vomitoria . Natural products like Isoboonein acetate are often used in drug discovery and development .

- Methods : The isolation of Isoboonein acetate involves extraction and purification processes from the herbs of Rauvolfia vomitoria .

- Results : The exact results of this research are not specified in the source .

-

Chemical Properties Study

- Field : Chemical Physics .

- Application : The study of the chemical properties of Isoboonein acetate, such as its boiling point, density, and solubility .

- Methods : The methods involve various physical and chemical tests to determine the properties of Isoboonein acetate .

- Results : The boiling point of Isoboonein acetate is predicted to be 336.4±35.0°C .

- Drug Discovery and Development

- Field : Pharmacology .

- Application : Isoboonein acetate is a natural product isolated from the herbs of Rauvolfia vomitoria . Natural products like Isoboonein acetate are often used in drug discovery and development .

- Methods : The isolation of Isoboonein acetate involves extraction and purification processes from the herbs of Rauvolfia vomitoria .

- Results : The exact results of this research are not specified in the source .

Safety And Hazards

特性

IUPAC Name |

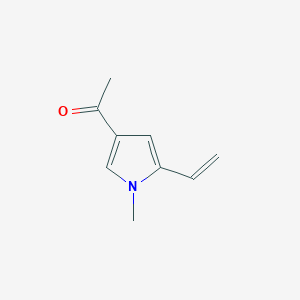

[(4aR,6S,7R,7aS)-7-methyl-3-oxo-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-6-9-5-14-11(13)4-8(9)3-10(6)15-7(2)12/h6,8-10H,3-5H2,1-2H3/t6-,8-,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJHSEZGXPVNLN-QQRDMOCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1COC(=O)C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoboonein acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)